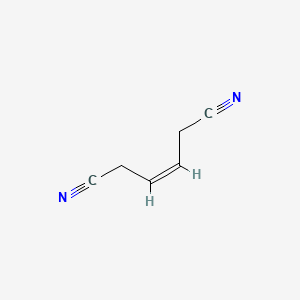
3-Hexenedinitrile, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexenedinitrile, (3Z)-, also known as (3Z)-3-Hexenedinitrile, is an organic compound with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . It is characterized by the presence of a nitrile group attached to a hexene backbone, specifically in the (3Z)-configuration, indicating the position and geometry of the double bond in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hexenedinitrile, (3Z)-, can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-hexen-1-ol with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .
Industrial Production Methods
On an industrial scale, 3-Hexenedinitrile, (3Z)-, can be produced through catalytic processes involving the hydrocyanation of 1,3-butadiene. This method utilizes a catalyst, such as a nickel or palladium complex, to facilitate the addition of hydrogen cyanide (HCN) to the diene, resulting in the formation of the desired nitrile compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexenedinitrile, (3Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
3-Hexenedinitrile, (3Z)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of nitrile-containing drugs.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Hexenedinitrile, (3Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. In enzymatic reactions, nitrile hydratases or nitrilases can catalyze the conversion of nitriles to amides or carboxylic acids, respectively .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dicyano-2-butene: Similar structure but with different positioning of the nitrile groups.
3-Butenenitrile: A simpler nitrile compound with a shorter carbon chain.
Acrylonitrile: A widely used industrial nitrile with a different carbon backbone.
Uniqueness
3-Hexenedinitrile, (3Z)-, is unique due to its specific (3Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and other nitrile compounds. This configuration can influence its reactivity and interactions in various chemical and biological systems .
Propiedades
Número CAS |
28317-02-4 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
(Z)-hex-3-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |
Clave InChI |
BSVZXPLUMFUWHW-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\CC#N)C#N |
SMILES canónico |
C(C=CCC#N)C#N |
Descripción física |
Tan crystalline solid; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


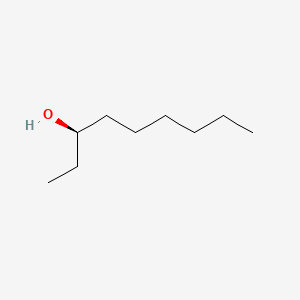
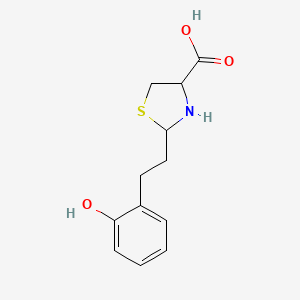
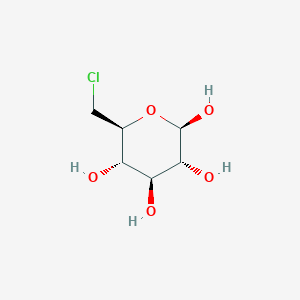
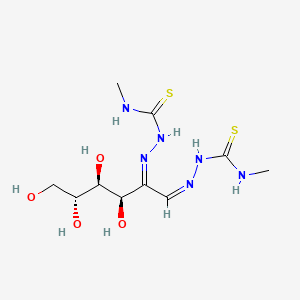
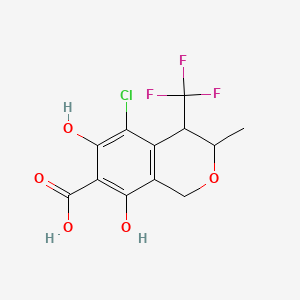
![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)
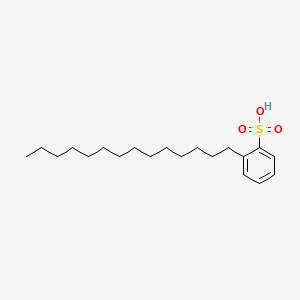
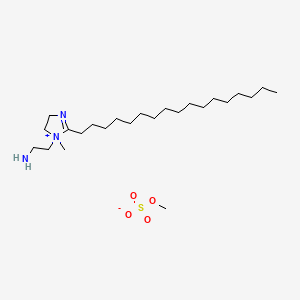
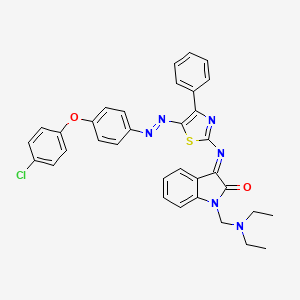
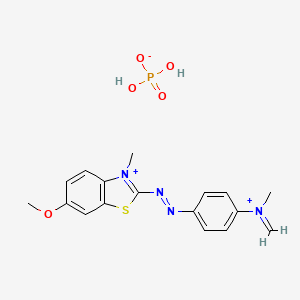
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
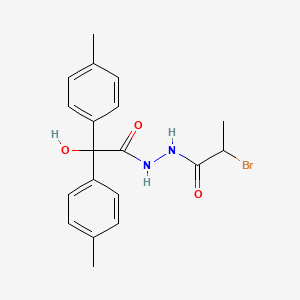
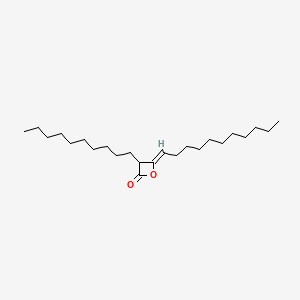
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)
